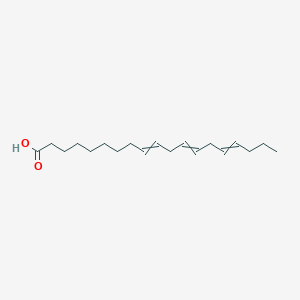

Nonadeca-9,12,15-trienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

96384-41-7 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

nonadeca-9,12,15-trienoic acid |

InChI |

InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h4-5,7-8,10-11H,2-3,6,9,12-18H2,1H3,(H,20,21) |

InChI Key |

AYNYUCAEYYXJKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCC=CCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Metabolic Fates and Transformations of Nonadeca 9,12,15 Trienoic Acid

Catabolic Pathways and β-Oxidation Efficiency

The breakdown of nonadeca-9,12,15-trienoic acid for energy primarily occurs through β-oxidation, a process that takes place in both peroxisomes and mitochondria. wikipedia.org As an odd-chain fatty acid, its catabolism follows the general principles of fatty acid oxidation with a key distinction in the final cycle. wikipedia.orgnews-medical.net

Peroxisomal and Mitochondrial β-Oxidation of Polyunsaturated Fatty Acids

Both peroxisomes and mitochondria are equipped to handle the β-oxidation of polyunsaturated fatty acids. nih.gov The initial cycles of β-oxidation for this compound proceed in a manner similar to that of even-chained fatty acids, systematically shortening the carbon chain by two-carbon units to produce acetyl-CoA. youtube.com However, the presence of double bonds at the 9th, 12th, and 15th positions necessitates the action of auxiliary enzymes to reconfigure the double bonds for the β-oxidation machinery to proceed. researchgate.netourbiochemistry.com

The final round of β-oxidation of the resulting five-carbon fatty acyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.govyoutube.com Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA. researchgate.netfrontiersin.org Succinyl-CoA can then enter the citric acid cycle, providing a pathway for the complete oxidation of the fatty acid. researchgate.netfrontiersin.org

Impact of Double Bond Positions on Catabolic Processes

The positions of the double bonds in this compound at n-3, n-6, and n-9 have a significant impact on its catabolism. The β-oxidation of unsaturated fatty acids requires specific isomerases and reductases to handle the "non-standard" bond configurations that arise after several cycles of oxidation. researchgate.netourbiochemistry.com For instance, the cis-double bonds must be converted to trans-isomers for the hydratase enzyme of the β-oxidation spiral to function correctly. The efficiency of β-oxidation can be influenced by the ability of these auxiliary enzymes to process the specific intermediates generated from this compound. While detailed comparative studies on the β-oxidation efficiency of this specific C19 PUFA are limited, it is known that the oxidation of polyunsaturated fatty acids yields slightly less energy compared to their saturated counterparts due to the initial double bonds. researchgate.net

Elongation and Desaturation Cascades

This compound can also serve as a substrate for anabolic pathways, where it is elongated and further desaturated to form higher carbon polyunsaturated fatty acids. These reactions are catalyzed by a series of enzymes known as elongases and desaturases.

Formation of Higher Carbon Polyunsaturated Fatty Acids

The elongation of fatty acids involves the addition of two-carbon units to the carboxyl end of the fatty acyl-CoA molecule. This process is carried out by a family of enzymes called elongases (ELOVLs). nih.govbiorxiv.org ELOVL2 and ELOVL5 are particularly important for the elongation of polyunsaturated fatty acids. nih.govgsartor.org While the substrate preference of these elongases for C19:3 is not extensively documented, it is plausible that this compound can be elongated to produce longer-chain odd-numbered PUFAs, such as C21 and C23 fatty acids. The efficiency of this process would depend on the affinity of the elongase enzymes for the C19 acyl-CoA. Some elongases exhibit a preference for specific chain lengths and degrees of unsaturation. biorxiv.org

Sequential Desaturation Events

Following elongation, or independently, this compound and its elongated products can undergo further desaturation, which involves the introduction of additional double bonds into the fatty acid chain. This is catalyzed by fatty acid desaturases, primarily delta-5 and delta-6 desaturases. nih.gov The delta-6 desaturase can act on a wide range of chain lengths, suggesting it could potentially desaturate C19 PUFAs. nih.gov In contrast, the delta-5 desaturase appears to be more sensitive to chain length. nih.gov The sequential action of these desaturases on the elongated products of this compound could lead to the formation of novel, highly unsaturated odd-chain fatty acids. The exact products and the efficiency of these reactions for this specific C19 PUFA require further investigation.

Oxidative Metabolism via Lipoxygenase and Cyclooxygenase Pathways

This compound can be metabolized by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes to generate a variety of signaling molecules. nih.govnih.gov These enzymes typically act on C20 and C22 PUFAs, but their activity on C19 substrates, while less studied, is conceivable.

The metabolism of omega-3 fatty acids by COX-2 can lead to the formation of anti-inflammatory mediators. researchgate.netnih.gov It is plausible that this compound could be a substrate for these enzymes, leading to the production of novel oxygenated metabolites with potential biological activities. The products of LOX and COX pathways, which include prostaglandins (B1171923), leukotrienes, and thromboxanes from even-chain PUFAs, play crucial roles in inflammation and other physiological processes. nih.govnih.gov The specific metabolites that would be generated from the C19 backbone of this compound and their biological functions are an area for future research.

Enzymatic Hydroperoxidation and Eicosanoid Precursors

Enzymatic oxidation is a critical pathway for the metabolism of PUFAs, initiating the production of a vast array of signaling molecules. The primary enzymes responsible for this are cyclooxygenases (COX) and lipoxygenases (LOX), which catalyze the insertion of molecular oxygen into the fatty acid backbone. chemsrc.com

While direct studies on this compound are not widely available, the metabolism of its C18 analogue, ALA, and the C20 PUFA, arachidonic acid (AA), provides a strong predictive framework. These enzymes, including COX-1, COX-2, and various LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX), recognize the cis-1,4-pentadiene motif present in PUFAs. researchgate.net this compound possesses this structural feature, making it a probable substrate for these enzymes.

The initial products of these enzymatic reactions are unstable hydroperoxy fatty acids. For instance, LOX enzymes catalyze the formation of hydroperoxynonadecatrienoic acids (HpOTEs). Depending on the specific LOX isoform, oxygenation can occur at different positions along the carbon chain. Similarly, COX enzymes would convert this compound into an endoperoxide precursor, which would be a C19 analogue of the prostaglandin (B15479496) G/H series derived from AA. These hydroperoxidated and endoperoxide intermediates are highly reactive and serve as the gateway to a diverse family of bioactive lipids, which can be considered C19 "eicosanoid-like" molecules or, more broadly, "nonadecanoids".

Formation of Specific Oxylipins and Hydroxy Fatty Acids

The hydroperoxy intermediates generated via LOX activity are rapidly converted into more stable hydroxy fatty acids by the action of peroxidases, such as glutathione (B108866) peroxidases. This would result in the formation of various regioisomeric hydroxy-nonadecatrienoic acids (HOTEs). The specific isomers produced would depend on the initial LOX-mediated oxygenation site. For example, the metabolism of the C18 linoleic acid yields 9-HODE and 13-HODE, which are known to have roles in signaling and inflammation. nih.gov By analogy, this compound would be expected to form a corresponding series of HOTEs.

In plant systems and fungi, the metabolism of ALA by LOX is well-documented to produce 9-hydroperoxyoctadecatrienoic acid (9-HPOT) and 13-hydroperoxyoctadecatrienoic acid (13-HPOT), which are precursors to a range of oxylipins. researchgate.net This suggests that this compound could similarly generate 10-HOTE and 14-HOTE through analogous pathways.

The COX-derived endoperoxides would be further metabolized by specific synthases into C19 prostaglandins and thromboxanes. For example, the metabolism of dihomo-γ-linolenic acid (DGLA, a C20 PUFA) leads to the series-1 prostaglandins (e.g., Prostaglandin F1α). nih.gov It is plausible that this compound could generate a unique series of C19 prostanoids. The table below outlines the hypothetical oxylipins derived from this compound based on established PUFA metabolic pathways.

Table 1: Predicted Oxylipin Products from this compound Metabolism

| Precursor Fatty Acid | Enzymatic Pathway | Intermediate Product | Final Oxylipin Class | Predicted Specific Products |

|---|---|---|---|---|

| This compound | Lipoxygenase (LOX) | Hydroperoxynonadecatrienoic acids (HpOTEs) | Hydroxy-nonadecatrienoic acids (HOTEs) | 10-HOTE, 14-HOTE |

| This compound | Cyclooxygenase (COX) | C19-Prostaglandin H | C19-Prostanoids | C19-Prostaglandins, C19-Thromboxanes |

Incorporation into Complex Lipids and Lipid Remodeling

Beyond its role as a precursor to signaling molecules, this compound can be incorporated into the structure of more complex lipids. This process is fundamental to altering the composition and physical properties of cellular membranes and for lipid storage. Odd-chain fatty acids, once introduced into the cellular environment, can be activated to their coenzyme A (CoA) thioesters, making them available for esterification.

Research using a rat liver cell line has demonstrated that exogenous C19 PUFAs are taken up by cells and can be further metabolized through elongation and desaturation pathways, leading to the formation of C21 and C23 PUFAs. nih.gov This indicates that the cellular machinery for fatty acid remodeling can process odd-chain PUFAs.

The incorporation of fatty acids into complex lipids occurs through several pathways. They can be esterified to the glycerol (B35011) backbone to form triacylglycerols for energy storage. More significantly, they can be incorporated into phospholipids (B1166683), the primary components of cellular membranes. Studies on the C18 analogue ALA have shown its selective and time-dependent incorporation into various phospholipid classes, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS). nih.gov This incorporation can occur during the de novo synthesis of phospholipids or through lipid remodeling via the Lands cycle, where an existing fatty acid on a phospholipid is swapped for another. The presence of this compound within membrane phospholipids would influence membrane fluidity, permeability, and the function of membrane-bound proteins. nih.gov

Table 2: Potential Incorporation of this compound into Lipid Classes

| Lipid Class | Function | Predicted Incorporation |

|---|---|---|

| Triacylglycerols (TAG) | Energy Storage | Yes |

| Phosphatidylcholine (PC) | Membrane Structure, Cell Signaling | Yes |

| Phosphatidylethanolamine (PE) | Membrane Structure, Membrane Fusion | Yes |

| Phosphatidylserine (PS) | Membrane Signaling, Apoptosis | Yes |

| Phosphatidylinositol (PI) | Cell Signaling (precursor to PIPs) | Yes |

Advanced Synthetic Methodologies for Nonadeca 9,12,15 Trienoic Acid Analogs

Stereoselective Total Synthesis Approaches

Total synthesis of polyunsaturated fatty acids (PUFAs) like Nonadeca-9,12,15-trienoic acid demands meticulous planning to establish the correct geometry of the double bonds. The conservation of the all-Z methylene-interrupted double bonds, often biosynthesized by specific desaturases, is a primary advantage of using naturally occurring PUFAs as starting materials. researchgate.net

The stereoselective synthesis of Z-configured double bonds is a cornerstone of organic synthesis. researchgate.net Traditional methods such as the Wittig reaction, while widely used, can sometimes result in low Z-selectivity, especially in the synthesis of polyunsaturated molecules with skipped double bonds. researchgate.net Similarly, the reduction of internal alkynes can be challenging, with issues of diminished Z-selectivity and over-reduction. researchgate.net

To overcome these limitations, researchers have developed novel approaches. One such method involves a titanium-catalyzed cross-cyclomagnesiation of 1,2-dienes, which has been successfully applied to the synthesis of unsaturated acids with a 1Z,5Z,9Z-triene moiety. mdpi.comnih.gov This Z-stereoselective method has demonstrated high yields, ranging from 61-64%. mdpi.com The key to this strategy is the cross-coupling of oxygen-containing and aliphatic 1,2-dienes. mdpi.comresearchgate.net

Another effective strategy is the stereoselective Wittig reaction, which, when optimized, can provide the desired Z-configuration. nih.gov For instance, the synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid utilized a stereoselective Wittig reaction between an aldehyde and a triphenyl-phosphonium salt to create a dienyne with the correct geometry. nih.gov

The table below summarizes various synthetic strategies for establishing Z-configuration in trienoic acid synthesis.

Table 1: Synthetic Strategies for Z-Configuration| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. | Versatile and widely used. | Can result in low Z-selectivity for polyunsaturated systems. researchgate.net |

| Alkyne Reduction | Partial reduction of an internal alkyne using specific catalysts (e.g., Lindlar's catalyst). | Can provide high Z-selectivity. | Risk of over-reduction to the alkane and catalyst reproducibility. researchgate.net |

| Titanium-Catalyzed Cross-Cyclomagnesiation | Cross-coupling of 1,2-dienes catalyzed by a titanium complex. | High Z-stereoselectivity and good yields. mdpi.comnih.gov | Requires specific allene (B1206475) starting materials. |

| Stille Coupling | Palladium-catalyzed cross-coupling of an organostannane with an organic halide. | Can be used to construct conjugated trienoic acids stereoselectively. researchgate.net | Toxicity of tin reagents. |

The titanium-catalyzed cross-cyclomagnesiation of allenes represents a significant advancement in the stereoselective synthesis of trienoic acids. mdpi.comnih.gov The reaction mechanism involves the formation of a magnesacyclopentane intermediate from the reaction of two different allene derivatives in the presence of a titanium catalyst. nih.gov Subsequent acid hydrolysis of this intermediate yields a tetrahydropyran (B127337) ether with a 1Z,5Z,9Z-triene system, which is then oxidized to the target trienoic acid. nih.gov A notable aspect of this reaction is the selective cross-coupling of an alkyl-substituted allene with the tetrahydropyran ether of an allene alcohol, while homo-coupling of the individual allenes is also possible. nih.gov

Titanium(III) reagents are powerful single-electron reductants that can generate carbon radicals by activating C-O bonds. acs.org This property has been exploited in dehydroxylative cross-coupling reactions of allylic alcohols with electron-deficient olefins, providing a general method for direct C-C bond formation. acs.org

The McMurry reaction, another titanium-mediated transformation, facilitates the reductive coupling of carbonyls to form olefins. acs.org While broadly applicable, its specific use in the direct synthesis of this compound is not prominently documented in the reviewed literature.

Preparation of Isotopically Labeled this compound for Research

A general procedure for preparing deuterated fatty acids involves the use of deuterated starting materials. For example, 2,2-d₂-nonadecanoic acid has been synthesized from octadecanol-1,1-d₂. unibas.it The introduction of deuterium (B1214612) can be achieved through exchange reactions or reduction methods. unibas.it

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic methods offer a mild and selective alternative to chemical synthesis for producing polyunsaturated fatty acids and their esters. dss.go.th Lipases, in particular, have been shown to be effective catalysts for the esterification of PUFAs. dss.go.th For example, Pseudomonas lipase (B570770) has been successfully used to synthesize cholesteryl docosahexaenoate with an esterification extent of 89.5%. dss.go.th The reaction conditions are typically mild, often conducted at around 40°C in the presence of water, which is advantageous for heat and oxidation-sensitive PUFAs. dss.go.th

The biosynthesis of PUFAs in many microorganisms occurs through the fatty acid synthase (FAS) pathway. nih.govfrontiersin.org This pathway involves a series of desaturase and elongase enzymes that introduce double bonds and extend the carbon chain of fatty acids. nih.gov For example, Δ12-desaturase catalyzes the conversion of oleic acid to linoleic acid, a precursor for longer-chain PUFAs. nih.gov Genetic engineering of these enzymatic pathways in oleaginous microorganisms is a promising strategy for the sustainable production of specific PUFAs. nih.govfrontiersin.org

Purification and Isomeric Resolution Techniques

The purification of trienoic acids and the resolution of their isomers are critical steps to obtain compounds of high purity for research. Complex mixtures of fatty acid isomers often require sophisticated separation techniques.

High-resolution gas chromatography (GC) using highly polar capillary columns is a powerful tool for the quantification of fatty acid isomers, including trans fatty acids. nih.gov For particularly challenging separations of conjugated trienoic acid isomers, multidimensional gas chromatography can be employed to resolve co-eluting peaks. embrapa.br

Capillary electrophoresis (CE) has also been developed as a method for the direct resolution of conjugated trienoic fatty acid isomers. nih.govresearchgate.net By using a dual cyclodextrin (B1172386) system, complete separation of seven isomers was achieved with high efficiency. nih.gov

For the resolution of enantiomers, a common strategy is the conversion of the racemic mixture into diastereomers by reaction with a chiral resolving agent. libretexts.org For racemic acids, chiral bases like brucine (B1667951) or strychnine (B123637) are often used. libretexts.org The resulting diastereomeric salts have different physical properties and can be separated by methods such as crystallization. libretexts.org After separation, the pure enantiomers of the acid can be regenerated. libretexts.org

The table below details common purification and resolution techniques.

Table 2: Purification and Isomeric Resolution Techniques| Technique | Description | Application |

|---|---|---|

| High-Resolution Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a long, polar capillary column. | Quantification of fatty acid isomers, including trans isomers. nih.gov |

| Multidimensional Gas Chromatography | Utilizes two or more columns with different selectivities to resolve complex mixtures. | Separation of co-eluting conjugated trienoic acid isomers. embrapa.br |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | Direct resolution of conjugated trienoic fatty acid isomers. nih.govresearchgate.net |

| Diastereomeric Salt Formation | Reaction of a racemic acid with a chiral base to form diastereomeric salts with different physical properties. | Resolution of enantiomers of chiral fatty acids. libretexts.org |

Mechanistic Investigations of Biological Roles of Nonadeca 9,12,15 Trienoic Acid Analogs

Modulation of Cellular Signaling Pathways

The intricate network of cellular signaling pathways, often orchestrated by a cascade of kinase phosphorylation events, governs fundamental cellular processes. Analogs of nonadeca-9,12,15-trienoic acid have been investigated for their potential to modulate these pathways, revealing a complex interplay that can influence cell fate.

Studies on Jurkat tumor cells using a novel (Z,Z,Z)-stereoselective synthesized trienoic acid, specifically compound 13c , have provided insights into its impact on major signaling pathways responsible for cell growth and differentiation. nih.gov Multiplex analysis utilizing Luminex xMAP technology allowed for the simultaneous detection of the phosphorylation status of nine key kinases. nih.gov This research highlighted that such trienoic acids can influence the activation of these signaling pathways, suggesting a potential mechanism for their observed antitumor effects. nih.gov

Further research has demonstrated that the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling can have pro-tumorigenic functions in certain cancers by promoting tumor growth, invasion, and metastasis. nih.gov The p38 MAPK pathway, in particular, is known to be activated by cytokines and environmental stress and can lead to apoptosis. nih.gov However, in some contexts, activation of p38 can also lead to the upregulation of factors that allow cells to evade apoptosis. nih.gov For instance, both p38α and p38β can indirectly induce the phosphorylation of CREB (cAMP response element-binding protein), a transcription factor involved in various cellular processes. nih.gov

The stability of certain immune cells, such as tolerogenic dendritic cells, is regulated by a multitude of signaling pathways including p38 MAPK, ERK1/2, mTOR, and STAT3. nih.govoncotarget.com Inhibition of p38 MAPK has been shown to down-regulate the expression of important molecules like ILT-3 and PDL-1 on these cells. oncotarget.com Conversely, the ERK1/2 inhibitor can up-regulate the expression of the co-stimulatory molecule CD86. oncotarget.com This indicates the critical role these kinase pathways play in maintaining the functional state of these cells.

The table below summarizes the kinases investigated in relation to this compound analogs and their general involvement in cellular signaling.

| Kinase | General Function in Cellular Signaling |

| CREB | Transcription factor involved in cell proliferation, differentiation, and survival. nih.gov |

| JNK | Stress-activated protein kinase involved in apoptosis, inflammation, and cell differentiation. nih.gov |

| NF-κB | Transcription factor that plays a key role in regulating the immune response to infection and inflammation. nih.gov |

| p38 MAPK | Stress-activated protein kinase involved in inflammation, apoptosis, and cell differentiation. nih.gov |

| ERK1/2 | Key regulators of cell proliferation, differentiation, and survival. oncotarget.com |

| Akt | Serine/threonine kinase that plays a critical role in cell survival and metabolism. |

| p70S6K | Kinase that plays a role in protein synthesis and cell growth. |

| STAT3 | Transcription factor involved in cell growth, survival, and differentiation. nih.gov |

| STAT5 | Transcription factor involved in the regulation of cell proliferation and differentiation. |

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. In response, these receptors work with other proteins to regulate the expression of specific genes, thereby controlling a wide array of physiological processes.

An analog of α-linolenic acid, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA) , found in tomato extract, has been shown to activate the peroxisome proliferator-activated receptor α (PPARα). nih.gov PPARα is predominantly expressed in the liver and is a key regulator of lipid metabolism. nih.gov Activation of PPARα by 9-oxo-OTA in murine primary hepatocytes led to an increase in the mRNA expression of PPARα target genes. nih.gov This, in turn, promoted fatty acid uptake and the secretion of β-hydroxybutyrate, a ketone body. nih.gov These effects were absent in hepatocytes lacking PPARα, confirming the specific role of this nuclear receptor. nih.gov

Furthermore, other natural propenoic acid derivatives have been found to activate peroxisome proliferator-activated receptors (PPARs). nih.gov Specifically, 4'-geranyloxyferulic acid has been identified as an activator of PPARβ/δ. nih.gov This activation leads to an increased expression of known PPARβ/δ target genes. nih.gov The orphan nuclear receptors of the NR4A family can also influence the signaling of other nuclear receptors by up-regulating the expression of fatty acid binding protein 5 (FABP5). nih.gov This protein can enhance retinoic acid-induced signaling of PPARβ/δ. nih.gov

These findings highlight the potential of this compound analogs to modulate gene expression through the activation of specific nuclear receptors, thereby influencing metabolic and cellular proliferation pathways.

Interaction with Cellular Enzymes and Protein Targets

Topoisomerase I is a crucial enzyme that alters the supercoiling of DNA, playing a vital role in DNA replication, transcription, and repair. Inhibition of this enzyme can lead to the accumulation of DNA strand breaks and ultimately, cell death.

Research has demonstrated that synthetic trienoic acids with non-methylene-interrupted Z-double bonds exhibit inhibitory activity against human topoisomerase I (hTop1) in vitro. nih.gov These compounds are effective inhibitors of the enzyme, and computational docking studies have been used to hypothesize a probable mechanism of inhibition. nih.gov The ability of these fatty acid analogs to poison topoisomerase I is considered a contributing factor to their observed anticancer activities. nih.govnih.gov

The inhibition of topoisomerase I is a mechanism shared by several established anticancer drugs. nih.gov The development of novel topoisomerase I inhibitors, including analogs of natural compounds, remains an active area of research in oncology. nih.gov

Caspases are a family of protease enzymes that play essential roles in programmed cell death, or apoptosis. nih.gov Caspase-3 is a key executioner caspase, which, when activated, cleaves numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. texilajournal.comtexilajournal.com

In silico molecular docking studies have suggested that 9,12,15-octadecatrienoic acid can inhibit caspase-3. texilajournal.comtexilajournal.com This analysis indicated that among several phytocompounds tested, 9,12,15-octadecatrienoic acid exhibited a higher number of potential bond interactions with the enzyme. texilajournal.comtexilajournal.com The promotion of apoptosis through the activation of caspases is a promising strategy in the development of cancer therapies. texilajournal.comtexilajournal.com

Furthermore, synthetic trienoic acids have been shown to efficiently initiate apoptosis in Jurkat tumor cells. nih.gov The mechanism of cell death is believed to be activated through the mitochondrial pathway, which is a major route for the initiation of apoptosis. nih.gov The intrinsic pathway of apoptosis involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9, and subsequently, the executioner caspases-3 and -7. nih.gov

Prostaglandin-endoperoxide H synthases (PGHS), also known as cyclooxygenases (COX), are key enzymes in the synthesis of prostaglandins (B1171923), which are involved in inflammation and other physiological processes. researchgate.netnih.gov There are two main isoforms of this enzyme, PGHS-1 (COX-1) and PGHS-2 (COX-2). google.com

Studies on the substrate specificity of human PGHS-1 and PGHS-2 have been conducted using various polyunsaturated fatty acids. researchgate.netnih.gov For both isozymes, the efficiency of oxygenation follows the order: arachidonate (B1239269) > dihomo-γ-linolenate > linoleate (B1235992) > α-linolenate. nih.gov Notably, α-linolenic acid (an isomer of this compound) was found to be a particularly poor substrate for hPGHS-1. researchgate.netnih.gov Both γ-linolenate and eicosapentaenoate were also poor substrates for both enzymes, but were better utilized by hPGHS-2 than hPGHS-1. nih.gov

The major products formed from the oxygenation of α-linolenate by both isozymes were identified as 12-hydroxy-(9Z,13E/Z,15Z)-octadecatrienoic acids . researchgate.netnih.gov This suggests that α-linolenate is positioned in the cyclooxygenase active site in a way that leads to hydrogen abstraction from the ω-5 position, which is different from the ω-8 hydrogen abstraction seen with other substrates. nih.gov These findings are consistent with the observation that the active site of PGHS-2 is somewhat larger and more accommodating than that of PGHS-1. researchgate.netnih.gov

The table below provides a summary of the substrate efficiency for human PGHS isozymes.

| Fatty Acid Substrate | Efficiency for hPGHS-1 | Efficiency for hPGHS-2 |

| Arachidonate | Highest | Highest |

| Dihomo-γ-linolenate | High | High |

| Linoleate | Moderate | Moderate |

| α-Linolenate | Poor | Poor |

| γ-Linolenate | Very Poor | Poor |

| Eicosapentaenoate | Very Poor | Poor |

Role in Membrane Lipid Composition and Dynamics

The incorporation of polyunsaturated fatty acids (PUFAs) like this compound into cellular membranes is a critical determinant of membrane fluidity and function. The presence of multiple double bonds in the acyl chain introduces kinks, preventing tight packing of phospholipids (B1166683) and thereby increasing membrane fluidity. This altered fluidity can, in turn, influence the activity of membrane-bound enzymes and receptors.

The theoretical impact of this compound on membrane lipid composition is summarized in the table below, drawing parallels from the established roles of other omega-3 PUFAs.

| Membrane Parameter | Expected Effect of this compound Incorporation | Consequence for Membrane Dynamics |

| Fluidity | Increase | Enhanced lateral diffusion of proteins and lipids. |

| Acyl Chain Order | Decrease | Less ordered and more flexible membrane interior. |

| Lipid Raft Formation | Modulation | Potential to alter the size, stability, and composition of lipid rafts. |

| Permeability | Increase | Increased passive diffusion of small molecules across the membrane. |

| Phase Behavior | Shift in transition temperature | Lowering of the gel-to-liquid crystalline phase transition temperature. |

This table presents hypothetical effects based on the known properties of similar polyunsaturated fatty acids.

Bioactivity Profiling in Controlled In Vitro Cellular Models

The bioactivity of this compound and its analogs is an area of growing interest. In vitro cellular models provide a controlled environment to dissect the specific effects of these fatty acids on cellular processes. While direct experimental data for this compound is scarce, studies on related compounds offer a glimpse into its potential bioactivities.

For instance, α-linolenic acid has been investigated for its anti-inflammatory and anti-proliferative effects in various cell lines. These activities are often attributed to its role as a precursor for anti-inflammatory lipid mediators and its ability to modulate signaling pathways involved in cell growth and inflammation.

A hypothetical bioactivity profile for this compound, based on findings from related PUFAs, is presented below.

| Cellular Model | Investigated Bioactivity | Potential Findings |

| Macrophage Cell Line (e.g., RAW 264.7) | Anti-inflammatory effects | Reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) upon stimulation with lipopolysaccharide (LPS). |

| Cancer Cell Line (e.g., MCF-7, HT-29) | Anti-proliferative effects | Inhibition of cell growth and induction of apoptosis. |

| Endothelial Cell Line (e.g., HUVEC) | Effects on cell adhesion | Decreased expression of adhesion molecules, potentially reducing leukocyte-endothelial interactions. |

| Neuronal Cell Line (e.g., SH-SY5Y) | Neuroprotective effects | Protection against oxidative stress-induced cell death. |

This table outlines potential bioactivities for research based on the known effects of structurally similar fatty acids.

Further research using controlled in vitro models is essential to elucidate the specific biological activities of this compound and to understand the mechanisms underlying its potential therapeutic effects.

Analytical Methodologies for Research on Nonadeca 9,12,15 Trienoic Acid

Chromatographic Separation Techniques

Chromatography is an indispensable tool for isolating Nonadeca-9,12,15-trienoic acid from complex biological and chemical matrices. The choice of technique depends on the sample's nature and the analytical goal, whether for qualitative profiling or quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of fatty acids, including this compound. Due to the low volatility of free fatty acids, a derivatization step is typically required to convert them into their more volatile fatty acid methyl esters (FAMEs). This process not only improves chromatographic resolution but also enhances detection sensitivity. botanyjournals.comhplc.eu

In a typical GC-MS analysis, the FAMEs mixture is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coating the column walls. The retention time, the time it takes for a compound to travel through the column, is a key parameter for initial identification. For instance, in the analysis of various plant and algal extracts, the methyl ester of (Z,Z,Z)-9,12,15-octadecatrienoic acid has been identified by its characteristic retention time. f1000research.comresearchgate.net

Following separation by GC, the eluted FAMEs enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for definitive identification and structural elucidation. The fragmentation pattern of the FAME of this compound reveals characteristic ions that confirm its identity. researchgate.netresearchgate.netresearchgate.net

Table 1: GC-MS Data for the Identification of Trienoic Acid Methyl Esters

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Reference |

| 9,12,15-Octadecatrienoic acid, methyl ester, (Z,Z,Z)- | 23.169 | 79 (base peak) | researchgate.net |

| 9,12,15-Octadecatrienoic acid, methyl ester | Not specified | Not specified | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Trienoic Acid Profiling

High-performance liquid chromatography (HPLC) offers a powerful alternative to GC, particularly for the analysis of free fatty acids without derivatization. hplc.eu It is also well-suited for the separation of geometric isomers (cis/trans) of unsaturated fatty acids. gerli.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for fatty acid analysis. hplc.eucsus.edu

The profiling of trienoic acids by HPLC involves separating the components of a mixture based on their hydrophobicity. The retention of the fatty acids on the column is influenced by their chain length and degree of unsaturation. Detection can be achieved using various detectors, including ultraviolet (UV) detectors (after derivatization with a UV-absorbing moiety), evaporative light scattering detectors (ELSD), or charged aerosol detectors (CAD). hplc.eucsus.eduunipi.it When coupled with mass spectrometry (HPLC-MS), it provides a highly sensitive and specific method for the identification and quantification of individual fatty acids. unipi.it

Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous structural confirmation of this compound after its isolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized for the structural elucidation of fatty acids.

In the ¹H NMR spectrum of a trienoic acid like this compound, specific chemical shifts and coupling patterns can be observed for the protons on the double bonds, the allylic protons, and the terminal methyl group, confirming the positions and stereochemistry of the double bonds. researchgate.netchemsociety.org.ng Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, further corroborating the structure. chemsociety.org.ng The use of two-dimensional NMR techniques, such as COSY and HMBC, can further aid in assigning the complex spectra and confirming the connectivity of the atoms within the molecule. chemsociety.org.ng

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like GC or HPLC, it becomes a highly specific analytical method. nih.govuow.edu.au

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern is unique to the structure of the molecule and can be used to pinpoint the location of double bonds and other functional groups. researchgate.netresearchgate.netresearchgate.net For polyunsaturated fatty acids, derivatization techniques can be employed to create specific adducts that, upon fragmentation, yield ions indicative of the double bond positions. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), involve multiple stages of mass analysis to further probe the structure of selected ions, providing even more detailed structural information. uow.edu.au

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Findings | Reference |

| ¹H NMR | Characteristic signals for olefinic and allylic protons. | researchgate.netchemsociety.org.ng |

| ¹³C NMR | Distinct signals for each carbon atom, confirming the fatty acid backbone. | chemsociety.org.ng |

| MS | Provides molecular weight and fragmentation patterns for structural confirmation. | researchgate.netresearchgate.netresearchgate.net |

Advanced Structural Elucidation Techniques

For the complete and unambiguous structural elucidation of fatty acids, especially for determining the exact position and geometry of double bonds in novel or complex isomers, advanced techniques are often necessary. These can include multidimensional NMR experiments and high-resolution mass spectrometry. nih.govuow.edu.au

Novel fragmentation methods in mass spectrometry, such as ozone-induced dissociation (OzID), can be employed to precisely locate carbon-carbon double bonds. nih.gov Furthermore, the combination of multiple analytical techniques provides a synergistic approach, where the strengths of each method complement the others to build a comprehensive and accurate picture of the molecule's structure. The synthesis of authentic standards is also a crucial step for the ultimate confirmation of a proposed structure. nih.gov

Quantitative Analysis in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices such as blood, plasma, tissues, and urine is a significant analytical challenge. This is primarily due to its low endogenous concentrations and the presence of a multitude of other interfering lipid species. The standard and most reliable methods for the quantitative analysis of fatty acids like this compound involve chromatography coupled with mass spectrometry. nih.gov

Liquid chromatography-mass spectrometry (LC-MS/MS) is considered a benchmark technique for the quantification of eicosanoids and other polyunsaturated fatty acids. nih.gov This method offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex background. The process typically involves several key steps:

Sample Collection and Handling: Careful collection and immediate processing of biological samples are critical to prevent the oxidation of polyunsaturated fatty acids. nih.gov

Lipid Extraction: Total lipids are extracted from the biological matrix using methods like the Folch or Bligh-Dyer procedures, which use a chloroform/methanol solvent system. Solid-phase extraction (SPE) is often employed as a subsequent step to isolate the fatty acid fraction and remove impurities.

Derivatization: Although not always necessary depending on the sensitivity of the mass spectrometer, fatty acids can be derivatized to improve their chromatographic behavior and ionization efficiency.

Chromatographic Separation: Reversed-phase liquid chromatography is commonly used to separate the fatty acids based on their hydrophobicity and chain length.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for detection, often in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion of the target analyte and then monitoring for a specific product ion after fragmentation, a highly selective process that minimizes interference and provides accurate quantification. nih.govnih.gov

The major difficulties in analyzing such compounds are related to their potential for oxidation and their very low quantities in biological samples. nih.gov

Table 1: Key Methodologies for Quantitative Analysis of Fatty Acids

| Technique | Principle | Advantages | Common Biological Matrices |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Involves derivatization of fatty acids to volatile esters (e.g., FAMEs), separation in a gaseous mobile phase, and detection by MS. | High chromatographic resolution, extensive spectral libraries for identification. | Plasma, Red Blood Cells, Adipose Tissue |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of fatty acids in a liquid mobile phase followed by highly selective and sensitive detection using tandem mass spectrometry. | High sensitivity and specificity, suitable for a wide range of metabolites without derivatization. nih.gov | Plasma, Serum, Urine, Cells nih.govnih.gov |

In Silico Modeling and Molecular Docking Studies of Ligand-Protein Interactions

In silico methods, including molecular modeling and docking, are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a protein target at the molecular level. These techniques are crucial in drug discovery and for understanding the biochemical mechanisms of fatty acids. texilajournal.comtexilajournal.com

Computational models suggest that the specific (Z)-configuration of the double bonds in this compound results in a bent molecular shape. This conformation is believed to be important for how it modulates membrane fluidity and for its binding specificity to proteins when compared to its trans-isomers. vulcanchem.com

Molecular docking is a key in silico technique that predicts the preferred orientation of a ligand when bound to a protein's active site. texilajournal.commdpi.com It calculates a scoring function to estimate the binding affinity, providing insights into the strength and nature of the interaction. While specific docking studies for this compound are not widely published, extensive research on the structurally similar α-linolenic acid (9,12,15-octadecatrienoic acid) provides a methodological framework and identifies potential protein targets that could also be relevant for its C19 analogue.

For instance, molecular docking studies on α-linolenic acid have investigated its binding to various enzymes and receptors involved in inflammation and metabolic regulation. These studies help to identify key amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. texilajournal.comresearchgate.net Such analyses have suggested that α-linolenic acid can inhibit enzymes like caspase-3, which is involved in apoptosis, and can bind to receptors like Peroxisome proliferator-activated receptor-gamma (PPAR-γ). texilajournal.comresearchgate.net

Table 2: Examples of Protein Targets Studied with the Structurally Similar α-Linolenic Acid

| Protein Target | Potential Biological Role | Docking Study Findings for α-Linolenic Acid | Reference |

| Caspase-3 | Key enzyme in the apoptotic (programmed cell death) pathway. | Predicted to inhibit caspase-3, with multiple possible bond interactions identified. | texilajournal.comtexilajournal.com |

| Peroxisome proliferator-activated receptor-gamma (PPAR-γ) | A nuclear receptor that regulates fatty acid storage and glucose metabolism. | Binds to the receptor, suggesting a role in metabolic regulation. | researchgate.net |

| Protein Kinase C (PKC) | Involved in various signal transduction pathways. | Found to bind with a positive docking score. | researchgate.net |

| Free Fatty Acid Receptors (e.g., FFAR1, FFAR4) | Receptors that are activated by fatty acids to mediate various physiological responses. | Shows affinity for these receptors, indicating a role in cell signaling. | |

| Cyclooxygenase (COX) Enzymes | Enzymes involved in the inflammatory pathway through prostaglandin (B15479496) synthesis. | Investigated as a potential inhibitor. |

This table illustrates the types of protein interactions that can be studied using molecular docking. The findings are for the C18 analogue, α-linolenic acid, and serve as examples of the methodology.

Future Research Directions and Emerging Areas

Elucidation of Novel Biosynthetic Enzymes Specific to C19 Trienoic Acids

Current understanding of fatty acid biosynthesis largely centers on the well-established FAS-II system, which is responsible for producing common fatty acids. However, the biosynthesis of less common fatty acids like Nonadeca-9,12,15-trienoic acid likely involves novel or modified enzymatic pathways. Future research will focus on the discovery and characterization of enzymes specifically involved in the synthesis of C19 trienoic acids.

A promising approach involves screening metagenomic libraries from diverse environments, such as soil, which are rich sources of microbial diversity and novel biosynthetic gene clusters (BGCs). researchgate.net Techniques like next-generation sequencing (NGS) coupled with bioinformatic analysis can identify polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) clusters that may be responsible for producing these unique fatty acids. researchgate.net Furthermore, the study of organisms known to produce unusual fatty acids can lead to the identification of specific desaturases and elongases that act on C18 precursors to generate C19 trienoic acids. The directed evolution of existing carotenoid biosynthetic enzymes has shown that minor modifications can alter substrate specificity, suggesting a potential avenue for engineering enzymes to produce novel fatty acids. nih.gov

Discovery of Undiscovered Metabolic Products and Derivatives

The metabolism of this compound is an area ripe for exploration. It is hypothesized that this C19 fatty acid can be metabolized into longer-chain polyunsaturated fatty acids (PUFAs). For instance, studies on other C19 PUFAs have shown their conversion to C21 and C23 PUFAs in rat liver cells, suggesting a similar pathway may exist for this compound. nih.gov

Future investigations will likely employ labeled isotopes of this compound to trace its metabolic fate in various biological systems. This will enable the identification of novel metabolites and derivatives, providing insights into its downstream biological effects. The synthesis of various derivatives of related compounds, such as usnic acid, has been shown to yield molecules with interesting biological activities, a strategy that could be applied to this compound. nih.gov Furthermore, understanding how this fatty acid is incorporated into complex lipids like phospholipids (B1166683) and triglycerides will be crucial. nih.gov

Advanced Mechanistic Studies at the Subcellular Level

To fully comprehend the biological roles of this compound, it is essential to understand its transport, localization, and function within the cell. Fatty acids can enter cells via passive diffusion or protein-mediated transport involving proteins like FATP and CD36. fao.orgimrpress.com Once inside, they are activated to their acyl-CoA esters and directed to specific metabolic pathways in organelles such as the endoplasmic reticulum, mitochondria, and peroxisomes. fao.orgimrpress.comnih.gov

Advanced imaging techniques and subcellular fractionation will be employed to visualize the trafficking of this compound and its metabolites within the cell. Research will focus on identifying the specific transporters and binding proteins that recognize this C19 fatty acid. Studies have shown that acyl-CoA synthetases located in the endoplasmic reticulum can drive fatty acid uptake, a mechanism that will be investigated for this compound. nih.gov The localization of enzymes like CYP2C19, which is involved in the metabolism of various fatty acids, to the endoplasmic reticulum highlights the importance of this organelle in fatty acid processing. wikipedia.org

Development of Targeted Analytical Platforms for Specific Isomers

The presence of double bonds in this compound gives rise to various geometric (cis/trans) and positional isomers. Each of these isomers may possess distinct physical, chemical, and biological properties. Therefore, the development of analytical methods capable of separating and quantifying specific isomers is of paramount importance.

Current methods for fatty acid analysis, such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS), are being refined to achieve better separation of isomers. nih.govillinois.edu Techniques like reversed-phase liquid chromatography have shown promise in separating cis-trans isomers of phospholipids. nih.gov Additionally, methods like low-temperature crystallization and solid-phase extraction (SPE) are being explored for the efficient separation of different fatty acid classes and isomers. researchgate.netnih.govepa.gov The synthesis of labeled isomers, as has been done for other polyunsaturated fatty acids, will be instrumental in developing and validating these new analytical platforms. nih.gov

Exploration of Stereoisomer-Specific Biological Activities

The specific three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can profoundly influence its biological activity. It is highly probable that the different stereoisomers of this compound will exhibit unique biological effects. For example, studies on conjugated linoleic acid (CLA) have shown that the c-9,t-11 isomer is selectively incorporated into cellular phospholipids and possesses potent antioxidant and anticarcinogenic properties. nih.gov

Future research will involve the synthesis or isolation of pure stereoisomers of this compound to investigate their individual biological activities. This will include assessing their effects on various cellular processes, such as inflammation, cell signaling, and gene expression. By understanding the structure-activity relationship of these isomers, researchers can potentially identify specific stereoisomers with therapeutic potential for various diseases.

Q & A

Frequently Asked Questions for Researchers

Basic Research Questions

Q. What chromatographic methods are optimal for separating and identifying geometric isomers of octadeca-9,12,15-trienoic acid in lipid matrices?

- Methodological Answer : Use ionic liquid-coated capillary columns (e.g., SLB-IL111) for gas chromatography (GC) coupled with electron ionization mass spectrometry (GC-EIMS) to resolve isomers like (9Z,12Z,15E)- and (9E,12Z,15Z)-octadecatrienoic acids. These columns exploit differential polarity interactions to separate mono-trans isomers, which co-elute on conventional polar columns . Confirm isomer identities using collision-activated chemical ionization tandem mass spectrometry (CACI-MS/MS), which distinguishes geometric isomers via diagnostic fragment ions (e.g., m/z 294 for (9Z,12Z,15E)-isomer vs. m/z 292 for (9E,12Z,15Z)-isomer) .

Q. How can GC-MS protocols be optimized for quantifying octadeca-9,12,15-trienoic acid in plant extracts?

- Methodological Answer : Derivatize free fatty acids to methyl esters (FAMEs) using boron trifluoride-methanol. Use a DB-23 capillary column (30 m × 0.25 mm × 0.25 μm) with a temperature gradient from 50°C (1 min) to 240°C (10 min) at 4°C/min. Validate the method with calibration curves (0.1–4.0 mg/mL, R² ≥ 0.998) and spike recovery tests (85–110%). Quantify using selective ion monitoring (SIM) for m/z 278.4 (molecular ion) and 236.3 (characteristic fragment) .

Advanced Research Questions

Q. What experimental designs elucidate thermal isomerization pathways of octadeca-9,12,15-trienoic acid during lipid processing?

- Methodological Answer : Simulate industrial deodorization conditions (230–250°C, 2–4 hours under vacuum) and analyze isomer profiles via GC-EIMS. Key findings:

- The central (12Z)-double bond is resistant to isomerization, while external (9Z) and (15Z) bonds isomerize preferentially to trans forms.

- Secondary isomerization of (9Z,12Z,15E)-ALA produces (9E,12Z,15E)-isomers due to radical stabilization .

- Use Arrhenius plots to model activation energy (Eₐ) for isomerization; Eₐ for (9Z→9E) is ~120 kJ/mol, higher than (15Z→15E) (~95 kJ/mol) due to steric hindrance .

Q. How can mass spectrometry differentiate between enzymatically derived and thermally generated isomers of octadeca-9,12,15-trienoic acid?

- Methodological Answer : Combine high-resolution LC-MS/MS with stable isotope tracing. For example:

- Enzymatic oxidation (e.g., lipoxygenase) produces hydroperoxy derivatives (e.g., 13-HPODE) with stereospecificity (R/S configurations).

- Thermal oxidation generates racemic mixtures detectable via chiral columns (e.g., Chiralpak IA-3) .

- Use [¹³C]-labeled ALA to track metabolic vs. non-enzymatic pathways in in vitro models .

Q. What in vitro models are suitable for studying the metabolic fate of octadeca-9,12,15-trienoic acid in human cells?

- Methodological Answer :

- HepG2 hepatocytes : Incubate with 50 μM ALA for 24 hours. Extract lipids and analyze elongation/desaturation products (e.g., EPA, DHA) via LC-APCI-MS. Key enzyme targets: Δ6-desaturase (FADS2) and elongase 5 (ELOVL5) .

- Macrophage cultures : Stimulate with LPS and measure ALA-derived resolvins (e.g., RvD1) using UPLC-QTOF-MS/MS. Optimize extraction with SPE C18 cartridges and methanol:water (80:20) mobile phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.